A Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol in Common Laboratory Solvents
A Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a general experimental protocol for the quantitative determination of solubility. This guide is intended to support researchers and professionals in drug development in handling and formulating this compound.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of 4-Chlorophenyl-2-pyridinylmethanol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2][3] |
| Molecular Weight | 219.67 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow crystal or powder; Off-White to Grey Solid | [1][2] |
| Melting Point | 70-74 °C; 78-80 °C | [1][2] |
| Boiling Point (Predicted) | 364.3 ± 32.0 °C | [2] |
| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 12.46 ± 0.20 | [2] |
Qualitative Solubility Profile
Qualitative solubility information for 4-Chlorophenyl-2-pyridinylmethanol has been reported in several sources. This information provides a general understanding of its behavior in various common laboratory solvents.
Table 2: Qualitative Solubility of 4-Chlorophenyl-2-pyridinylmethanol
| Solvent | Solubility Description | Reference |
| Water | Slightly soluble | [1] |
| Alcohol (general) | Soluble | [1] |
| Ether (general) | Soluble | [1] |
| Chloroform | Soluble, Slightly soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise formulation and experimental design, quantitative solubility determination is crucial.
Experimental Protocol for Quantitative Solubility Determination
The following is a general, comprehensive protocol for determining the quantitative solubility of a compound like 4-Chlorophenyl-2-pyridinylmethanol. This method is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of 4-Chlorophenyl-2-pyridinylmethanol in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C and/or 37 °C).
Materials:
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4-Chlorophenyl-2-pyridinylmethanol (high purity)
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Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF) of analytical grade
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator with temperature control
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Analytical balance
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of 4-Chlorophenyl-2-pyridinylmethanol to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials in a temperature-controlled orbital shaker.
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Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a pipette.
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Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
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Analysis:
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Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
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Analyze the diluted samples using a validated analytical method to determine the concentration of 4-Chlorophenyl-2-pyridinylmethanol.
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Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the solubility.
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Data Reporting:
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Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.
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Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the mean and standard deviation.
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Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining and presenting the solubility data for a chemical compound.
Caption: General workflow for determining the solubility of a compound.
This guide provides the available solubility information for 4-Chlorophenyl-2-pyridinylmethanol and a robust, general methodology for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility studies under their precise experimental conditions.
